![molecular formula C6H10N2O B1587246 (1-ethyl-1H-pyrazol-4-yl)methanol CAS No. 905307-04-2](/img/structure/B1587246.png)
(1-ethyl-1H-pyrazol-4-yl)methanol
Overview
Description
(1-ethyl-1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C6H10N2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl group of formaldehyde, followed by reduction to yield the desired alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.
Major Products Formed
Oxidation: (1-ethyl-1H-pyrazol-4-yl)aldehyde or (1-ethyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: (1-ethyl-1H-pyrazol-4-yl)methane.
Substitution: Various substituted pyrazoles depending on the reagent used.
Scientific Research Applications
Chemistry
In organic chemistry, (1-ethyl-1H-pyrazol-4-yl)methanol serves as an important building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it versatile for creating derivatives with tailored properties.
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized to form ketones or aldehydes using agents like potassium permanganate. |
Reduction | Reduction can yield alcohols or amines using lithium aluminum hydride. |
Substitution | Nucleophilic substitution can occur at the nitrogen or carbon centers, allowing for further functionalization. |
Biology
The biological activities of this compound are under investigation, particularly its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Preliminary studies suggest:
- Antioxidant Properties : The compound may protect cells from oxidative stress.
- Anticancer Activity : Research indicates it could induce apoptosis in various cancer cell lines, including breast and liver cancer cells .
Ongoing studies are examining its interactions with specific molecular targets involved in cell signaling and metabolism.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. The compound's ability to modulate biological pathways makes it a candidate for drug development aimed at treating conditions like cancer and inflammation.
Recent findings have shown that pyrazole derivatives can inhibit key cancer-related targets such as topoisomerase II and EGFR, leading to promising anticancer compounds .
Industry
In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals due to its reactivity. Its derivatives may serve as intermediates in synthesizing herbicides or other agricultural products.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting their utility in developing new anticancer therapies .
- Biological Activity Assessment : Research evaluating the antioxidant properties of pyrazole compounds found that they could effectively scavenge free radicals, indicating their potential use in nutraceuticals .
- Synthesis of Novel Compounds : A synthetic route involving this compound was reported to yield new curcumin analogues with enhanced biological activity.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-4-yl)methanol
- (1-ethyl-1H-pyrazol-3-yl)methanol
- (1-ethyl-1H-pyrazol-5-yl)methanol
Uniqueness
(1-ethyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications based on the position and nature of the substituents.
Biological Activity
(1-Ethyl-1H-pyrazol-4-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. It features a pyrazole ring, which is known for its significant biological activity. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable scaffold for drug development.
Anticancer Properties
Research indicates that this compound and its derivatives exhibit notable anticancer activities. Pyrazole-containing compounds have been shown to inhibit the growth of various cancer cell lines, including:
Cancer Type | Cell Line | Activity |
---|---|---|
Lung Cancer | A549 | Inhibition of cell proliferation |
Breast Cancer | MDA-MB-231 | Induction of apoptosis |
Colorectal Cancer | HCT116 | Cell cycle arrest |
Renal Cancer | 786-O | Reduced viability |
Studies suggest that these compounds may act by inhibiting key enzymes involved in cancer progression, such as topoisomerase II and EGFR .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against various bacterial strains, including:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 14 |
These findings indicate that this compound may serve as a lead compound in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammation and cancer progression.
- Receptor Modulation : It can bind to specific receptors involved in cell signaling pathways, thereby modulating cellular responses related to growth and apoptosis.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound derivatives against breast cancer cells revealed that several derivatives exhibited IC values in the micromolar range. The most potent derivative induced apoptosis through caspase activation pathways .
Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial activity of this compound against common bacterial pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting its potential as a new antimicrobial agent .
Properties
IUPAC Name |
(1-ethylpyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNICTDYQNKYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405679 | |
Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905307-04-2 | |
Record name | 1-Ethyl-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905307-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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